molecular formula C22H21N5O3 B2646420 4-methyl-3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922561-49-7

4-methyl-3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2646420
CAS RN: 922561-49-7
M. Wt: 403.442
InChI Key: KGQORZNBWSJHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

The compound has been synthesized as a derivative of 4-(pyrrolidin-1-yl)benzonitrile, which has been used as a selective androgen receptor modulator (SARM) . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties. This allows SARMs the advantage of androgen-receptor specificity, tissue selectivity, and the lack of steroid-related side effects .

Material Science

The compound holds promise in the field of material science. While the specific applications in this field are not detailed in the available literature, the compound’s unique structure and properties could potentially be harnessed for various material science applications.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This is particularly relevant in the field of drug discovery, where structural diversity can lead to a wider range of biological activities .

Enantioselective Protein Binding

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action . Additionally, the development of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

4-methyl-3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-7-8-17(14-20(15)27(29)30)22(28)23-18-6-4-5-16(13-18)19-9-10-21(25-24-19)26-11-2-3-12-26/h4-10,13-14H,2-3,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQORZNBWSJHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

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